
Teglarinad chloride
Overview
Description
Teglarinad chloride (GMX1777) is a water-soluble prodrug and precursor to GMX1778, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ biosynthesis pathway . Its molecular formula is C₃₀H₄₃Cl₂N₅O₈ (molecular weight: 672.6), with a purity of 98.09% in research-grade preparations . This compound exhibits anti-tumor activity by:
- Inhibiting NAMPT, depleting cellular NAD+ levels and disrupting cancer cell metabolism .
- Enhancing radiotherapy efficacy through dual mechanisms: interfering with DNA repair and suppressing angiogenesis .
- Demonstrating in vivo efficacy in mouse models, particularly when combined with localized radiotherapy .
NAMPT inhibition is critical in cancers with elevated NAD+ dependency, such as lung adenocarcinoma (LAC), where low NAMPT levels correlate with improved prognosis . This compound’s prodrug design improves solubility and bioavailability compared to its active metabolite, GMX1778 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GMX1777 involves the preparation of its active form, GMX1778, followed by the conversion into the prodrug form. The synthetic route typically includes the following steps:
Preparation of GMX1778: GMX1778 is synthesized through a series of chemical reactions involving cyanoguanidine derivatives. The process includes the formation of intermediate compounds through nucleophilic substitution and cyclization reactions.
Conversion to GMX1777: GMX1778 is then converted to GMX1777 by attaching a carbonate ester group, which enhances its water solubility and stability.
Industrial Production Methods
Industrial production of GMX1777 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
GMX1777 undergoes several types of chemical reactions, including:
Hydrolysis: In vivo, GMX1777 is rapidly hydrolyzed to GMX1778 through the cleavage of the carbonate ester bond.
Oxidation and Reduction: GMX1777 can participate in redox reactions, particularly in the presence of reactive oxygen species.
Substitution: The compound can undergo nucleophilic substitution reactions, especially during its synthesis.
Common Reagents and Conditions
Hydrolysis: Water or aqueous buffers at physiological pH.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: GMX1778.
Oxidation: Oxidized derivatives of GMX1777.
Reduction: Reduced forms of GMX1777.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, GMX1777 is used as a model compound to study the inhibition of nicotinamide phosphoribosyltransferase and its effects on NAD+ biosynthesis. It serves as a tool to understand the biochemical pathways involved in NAD+ metabolism.
Biology
In biological research, GMX1777 is utilized to investigate cellular processes such as apoptosis, DNA repair, and cell cycle regulation. Its ability to inhibit nicotinamide phosphoribosyltransferase makes it valuable for studying the role of NAD+ in cellular metabolism and energy production .
Medicine
GMX1777 has significant applications in medicine, particularly in oncology. It has shown potent antitumor activity in preclinical models, making it a candidate for cancer therapy. Clinical trials are ongoing to evaluate its efficacy and safety in treating solid tumors and lymphomas .
Industry
In the pharmaceutical industry, GMX1777 is being explored for its potential to enhance the efficacy of radiation therapy. By interfering with DNA repair mechanisms, it can sensitize tumor cells to radiation, improving treatment outcomes .
Mechanism of Action
GMX1777 exerts its effects primarily through the inhibition of nicotinamide phosphoribosyltransferase. This enzyme is involved in the biosynthesis of NAD+, a critical cofactor in cellular metabolism. Tumor cells, which have elevated levels of nicotinamide phosphoribosyltransferase, rely heavily on NAD+ for DNA repair, genome stability, and telomere maintenance. By inhibiting this enzyme, GMX1777 depletes NAD+ levels, leading to ATP loss, inhibition of nuclear factor-kappa B (NF-κB) transcription, and induction of apoptosis in tumor cells .
Comparison with Similar Compounds
NAMPT-Targeting Compounds: Mechanisms and Properties
The following table compares Teglarinad chloride with other NAMPT modulators, including inhibitors, activators, and degraders:
Key Observations:
Teglarinad vs. GMX1778 :
- Teglarinad’s prodrug structure improves pharmacokinetics, enabling efficient conversion to GMX1778 in vivo .
- GMX1778’s direct inhibition lacks the radiosensitization properties observed with Teglarinad .
Teglarinad vs. SBI-797812: SBI-797812 is a NAMPT activator, increasing NMN production and counteracting inhibitor effects, whereas Teglarinad suppresses NAD+ synthesis .
Teglarinad vs. NAMPT degrader-3: Degrader-3 reduces NAMPT protein levels via proteasomal degradation, offering an alternative to enzymatic inhibition .
In Vitro and Preclinical Efficacy
- This compound demonstrated dose-dependent cytotoxicity in DMS53 cells (small-cell lung carcinoma), with viability assays confirming its potency .
- GMX1778 has shown efficacy in xenograft models but requires higher doses due to solubility limitations .
- SBI-797812 ’s NMN-boosting activity suggests utility in diseases with NAD+ deficiency, contrasting with Teglarinad’s anti-cancer focus .
Toxicity and Specificity
Biological Activity
Teglarinad chloride, also known as GMX1777, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD) metabolism through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT). This compound has garnered attention in the field of oncology due to its promising biological activity against various tumors.
- Molecular Formula : CHClNO
- Molecular Weight : 672.60 g/mol
- CAS Number : 432037-57-5
- Melting Point : 158-159°C
This compound functions primarily by inhibiting NAMPT, an enzyme critical for NAD synthesis. By reducing NAD levels, it disrupts cellular processes essential for tumor growth and survival. The inhibition of NAMPT leads to:
- Antitumor Activity : Studies have shown that this compound exhibits significant antitumor effects in various cancer models, including solid tumors and lymphomas. The compound has been observed to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply tumors .
- Enhanced Radiation Efficacy : this compound has been reported to enhance the efficacy of radiation therapy by interfering with DNA repair mechanisms in cancer cells. This radiosensitizing effect makes it a potential candidate for combination therapies .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively reduces cell viability in various cancer cell lines. For instance:
- In DMS53 and GOT1 cell lines, the compound exhibited a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent against neuroendocrine tumors .
- The IC50 values for this compound were determined across multiple studies, confirming its potency as a NAMPT inhibitor.
In Vivo Studies
This compound has been tested in several animal models:
- Xenograft Models : In studies involving xenografts of small-cell lung cancer (SHP-77) and colon carcinoma (HCT-116), administration of GMX1777 led to significant tumor regression. For example, a dosage of 75 mg/kg resulted in marked tumor reduction within a short treatment period .
- Combination Therapies : When combined with other chemotherapeutic agents such as temozolomide, this compound showed enhanced therapeutic effects. Clinical trials have explored this combination for patients with refractory solid tumors and lymphomas .
Case Studies
- Phase I Clinical Trials : Initial clinical trials evaluated the safety and efficacy of this compound in patients with refractory solid tumors. Although some trials were discontinued, the data collected indicated promising antitumor activity when used alone or in combination with other agents .
- Combination with Radiotherapy : A study investigated the effect of combining this compound with radiotherapy on NET models. Results indicated that this combination could significantly improve treatment outcomes compared to radiotherapy alone .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Teglarinad chloride’s anti-tumor activity, and how can researchers validate it experimentally?
this compound acts as a prodrug for GMX1778, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), which disrupts NAD+ biosynthesis and impairs DNA repair in cancer cells . To validate this mechanism:
- Perform in vitro NAD+ depletion assays using cancer cell lines (e.g., DMS53 or A498) treated with this compound, monitoring NAD+/ATP levels via HPLC or luminescence-based kits.
- Combine with radiotherapy to assess enhanced DNA damage (e.g., γ-H2AX staining) and apoptosis (Annexin V/PI flow cytometry) .
- Use NAMPT-knockout cell lines as negative controls to confirm target specificity .
Q. What standardized assays are recommended for evaluating this compound’s efficacy in preclinical models?
- Cell viability assays : Use MTT or CellTiter-Glo in dose-response studies (e.g., 0.1–10 µM) across diverse cancer cell lines (e.g., HEPG2, DMS53) to establish IC50 values .
- In vivo xenograft models : Administer this compound (e.g., 10–50 mg/kg, IV or IP) in immunodeficient mice bearing patient-derived xenografts, monitoring tumor volume and survival rates. Include cohorts receiving combined radiotherapy .
- Pharmacokinetic profiling : Measure plasma and tumor concentrations of GMX1778 using LC-MS to confirm prodrug conversion .
Q. How should researchers design experiments to assess this compound’s impact on tumor microenvironment modulation?
- Analyze anti-angiogenic effects via immunohistochemistry (CD31 staining for endothelial cells) in treated tumors .
- Profile cytokine secretion (e.g., VEGF, IL-6) using ELISA or multiplex assays in tumor homogenates .
- Perform single-cell RNA sequencing to identify stromal and immune cell population shifts post-treatment .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across tumor types be resolved methodologically?
Discrepancies in preclinical efficacy (e.g., robust response in DMS53 vs. limited activity in HEPG2) may arise from tumor-specific NAMPT expression or metabolic dependencies . To address this:
- Quantify baseline NAMPT mRNA/protein levels in cell lines via qRT-PCR or Western blot.
- Correlate NAMPT expression with drug sensitivity using linear regression models.
- Test rescue experiments by supplementing with nicotinamide mononucleotide (NMN) to bypass NAMPT inhibition .
Q. What strategies optimize this compound’s therapeutic window in combination therapies?
- Sequential dosing : Administer radiotherapy 24 hours after this compound to maximize DNA repair inhibition .
- Synergy screens : Use Chou-Talalay analysis to identify synergistic partners (e.g., PARP inhibitors) in high-throughput combinatorial assays .
- Toxicity mitigation : Monitor hematological toxicity (neutropenia, thrombocytopenia) in murine models and adjust dosing schedules or co-administer NAD+ precursors .
Q. How can researchers address variability in this compound’s metabolic activation across in vivo models?
- Perform comparative pharmacokinetic studies in murine vs. humanized liver models to assess prodrug conversion efficiency .
- Use stable isotope tracing (e.g., ¹³C-labeled this compound) to track metabolic fate in plasma and tissues .
- Genetically engineer mouse models with human cytochrome P450 enzymes to mimic human metabolism .
Q. What experimental frameworks are suitable for investigating resistance mechanisms to this compound?
- Generate resistant cell lines via chronic exposure (e.g., stepwise dose escalation over 6 months) and perform whole-exome sequencing to identify mutations in NAMPT or salvage pathway genes .
- Validate candidate resistance genes using CRISPR/Cas9 knock-in models.
- Test cross-resistance to other NAMPT inhibitors (e.g., FK866) to classify resistance as target-specific or broad .
Q. Methodological Best Practices
- Data reproducibility : Document batch-to-bassay variability in cell viability assays by repeating experiments across 3 independent passages .
- Supplementary materials : Publish raw flow cytometry plots, uncropped Western blots, and dose-response curves to enhance transparency .
- Literature review : Use Google Scholar’s “Cited by” feature and advanced operators (e.g., "this compound" AND "NAMPT inhibitor") to identify mechanistic studies and clinical trial precedents .
Properties
IUPAC Name |
[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42ClN5O8.ClH/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28;/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMXVAETAAQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43Cl2N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432037-57-5 | |
Record name | Teglarinad chloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432037575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TEGLARINAD CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V5QYX9MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.